![molecular formula C22H19ClN6O2S B12507334 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine is a complex organic compound that features a quinazoline core substituted with various functional groups, including a thiazole ring and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, sodium hydride, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also crucial .
化学反応の分析
Types of Reactions
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially enhancing the compound’s biological activity .
科学的研究の応用
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
作用機序
The mechanism of action of 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities, including antimicrobial and antiviral effects.
Oxazole Derivatives: Oxazole-containing compounds, such as oxazepam, are known for their pharmacological properties, including anxiolytic and sedative effects.
Uniqueness
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both thiazole and oxazole rings in the same molecule is relatively rare and may result in synergistic effects .
特性
分子式 |
C22H19ClN6O2S |
|---|---|
分子量 |
466.9 g/mol |
IUPAC名 |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28) |
InChIキー |
UWXSAYUXVSFDBQ-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


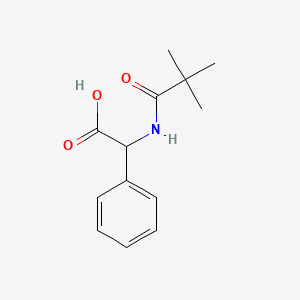
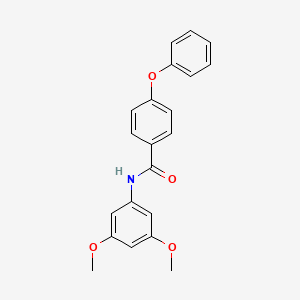
![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)
![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)
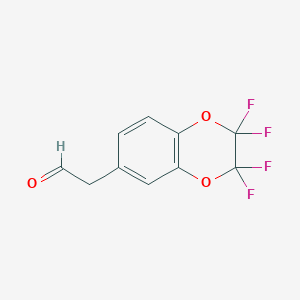
![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)
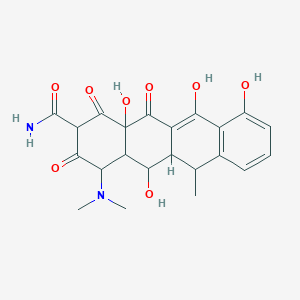
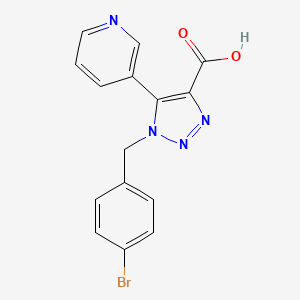
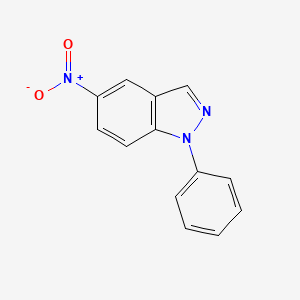
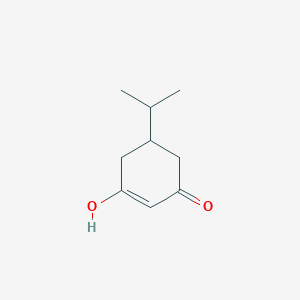
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12507321.png)
